molecular formula C14H20N4O4S B14136783 N-Hydroxysuccinimido iminobiotinate CAS No. 84171-51-7

N-Hydroxysuccinimido iminobiotinate

Cat. No.: B14136783
CAS No.: 84171-51-7
M. Wt: 340.40 g/mol
InChI Key: RVNCPTOYUFIJGP-RVBZMBCESA-N
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Description

N-Hydroxysuccinimido iminobiotinate is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of N-hydroxysuccinimide, which is widely used in bioconjugation techniques. The compound is known for its reactivity and stability, making it a valuable reagent in biochemical and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxysuccinimido iminobiotinate can be synthesized through a series of chemical reactions involving N-hydroxysuccinimide and biotin derivatives. The typical synthetic route involves the activation of biotin with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxysuccinimido iminobiotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from reactions involving this compound are biotinylated compounds, which are widely used in bioconjugation and labeling techniques .

Scientific Research Applications

N-Hydroxysuccinimido iminobiotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxysuccinimido iminobiotinate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the activation of the carboxyl group in biotin by N-hydroxysuccinimide, making it more reactive towards nucleophilic attack by amines. The molecular targets include proteins and peptides, where the compound can be used to introduce biotin labels for detection and purification purposes .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxysuccinimide (NHS)
  • Sulfo-NHS
  • Hydroxybenzotriazole (HOBt)
  • 1-Hydroxy-7-azabenzotriazole (HOAt)
  • Pentafluorophenol (PFP)

Uniqueness

N-Hydroxysuccinimido iminobiotinate stands out due to its dual functionality, combining the reactivity of N-hydroxysuccinimide with the biological affinity of biotin. This makes it particularly useful in applications requiring both chemical reactivity and biological specificity .

Properties

CAS No.

84171-51-7

Molecular Formula

C14H20N4O4S

Molecular Weight

340.40 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C14H20N4O4S/c15-14-16-8-7-23-9(13(8)17-14)3-1-2-4-12(21)22-18-10(19)5-6-11(18)20/h8-9,13H,1-7H2,(H3,15,16,17)/t8-,9-,13-/m0/s1

InChI Key

RVNCPTOYUFIJGP-RVBZMBCESA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=N3)N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=N3)N

Origin of Product

United States

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